

Reactivity of 2-Fluoropropene with OH Radicals: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Fluoropropene (CH₃CF=CH₂), a fluorinated alkene, is a compound of interest due to its potential applications and its atmospheric fate. Understanding its reactivity with hydroxyl (OH) radicals, the primary daytime oxidant in the troposphere, is crucial for determining its atmospheric lifetime and potential environmental impact. This technical guide provides a comprehensive overview of the kinetics and mechanism of the gas-phase reaction between **2-fluoropropene** and OH radicals, presenting key data, detailed experimental methodologies, and visual representations of the reaction pathways.

Core Data Summary

The reaction between **2-fluoropropene** and OH radicals proceeds primarily through the addition of the OH radical to the carbon-carbon double bond. The available kinetic and product data are summarized in the tables below.

Table 1: Reaction Rate Coefficients and Branching Ratios for the Reaction of 2-Fluoropropene with OH Radicals



Temperatur e (K)	Overall Rate Coefficient (k_total) (cm³ molecule-¹ s-¹)	OH Addition to α-carbon (%)	OH Addition to β-carbon (%)	H- abstraction (%)	Reference
298	2.01 x 10 ⁻¹¹	85.10	14.20	Negligible	[1]
250-450	Calculated	Dominant	Minor	Negligible	[1]

Table 2: Product Yields from the Reaction of 2-

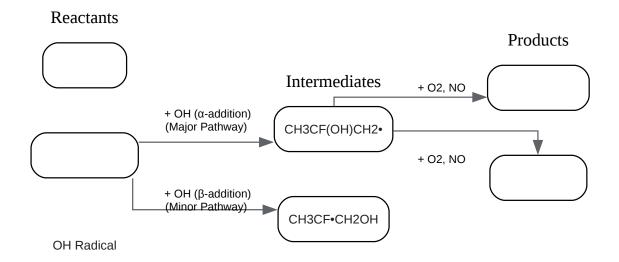
Fluoropropene with OH Radicals at 298 K

Product	Chemical Formula	Molar Yield (%)
Acetyl fluoride	CH₃C(O)F	98 ± 5
Formaldehyde	HC(O)H	83 ± 6

Reaction Mechanism and Signaling Pathways

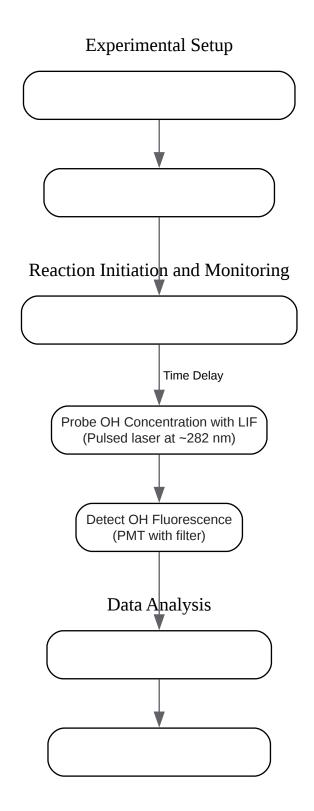
The reaction is initiated by the electrophilic addition of the hydroxyl radical to the double bond of **2-fluoropropene**. This addition can occur at two positions: the terminal CH_2 group (α -carbon) or the central CF group (β -carbon). Theoretical calculations indicate that the addition to the α -carbon is the dominant pathway.[1] The subsequent reactions of the resulting fluorosubstituted alkyl radicals in the presence of oxygen (O_2) and nitric oxide (NO) lead to the formation of the observed products, acetyl fluoride and formaldehyde.





2-Fluoropropene





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References

- 1. researchgate.net [researchgate.net]
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